molecular formula C21H24ClN3O B2741245 (1-(4-chlorophenyl)cyclopentyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034509-96-9

(1-(4-chlorophenyl)cyclopentyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No.: B2741245
CAS No.: 2034509-96-9
M. Wt: 369.89
InChI Key: ZDLRYFPTQFAPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(4-chlorophenyl)cyclopentyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a useful research compound. Its molecular formula is C21H24ClN3O and its molecular weight is 369.89. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Methodologies

Research in synthetic chemistry has led to the development of novel and efficient synthesis methods for pyrazole derivatives, which are structurally similar to the compound . For instance, Hote and Lokhande (2014) described a synthesis approach for 4-Indazolyl-1,3,4-trisubstituted pyrazole derivatives through condensation reactions, highlighting the structural diversity achievable in pyrazole chemistry and its relevance to generating compounds with potential biological activity (Baliram S. Hote, P. Lokhande, 2014).

Antimicrobial and Anticancer Potential

A series of pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, demonstrating their potential as antimicrobial and anticancer agents. This research illustrates the importance of pyrazole derivatives in developing new therapeutic agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

Molecular Docking Studies

Katariya, Vennapu, and Shah (2021) conducted molecular docking studies on new 1,3-oxazole clubbed pyridyl-pyrazolines, assessing their anticancer and antimicrobial activities. Their work signifies the integration of computational methods in drug discovery, particularly in evaluating pyrazole-derived compounds against various biological targets (Kanubhai D. Katariya, Dushyanth R. Vennapu, Shailesh R. Shah, 2021).

Biological Evaluation and Docking Studies

Further extending the scope of pyrazole derivatives, Ravula, Babu, Manich, Rika, Chary, Ch, and Ra (2016) synthesized novel pyrazoline derivatives and conducted in vivo anti-inflammatory and in vitro antibacterial activity tests. Their research also included molecular docking studies, highlighting the compound's potential as anti-inflammatory and antibacterial agents. This emphasizes the role of such derivatives in designing new drugs with specific biological activities (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O/c22-16-8-6-15(7-9-16)21(10-1-2-11-21)20(26)24-12-13-25-19(14-24)17-4-3-5-18(17)23-25/h6-9H,1-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLRYFPTQFAPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCN4C(=C5CCCC5=N4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.